2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester
Description
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS 73464-50-3) is a protected derivative of glucuronic acid, a critical component of glycosaminoglycans and glycoconjugates. This compound features acetyl groups at the 2-, 3-, and 4-hydroxyl positions, a methyl ester at the carboxylic acid (C6), and a beta-configuration at the anomeric center (C1) . It is widely utilized in carbohydrate chemistry as a glycosylation intermediate, enabling stereoselective synthesis of glucuronic acid-containing glycans for studies in glycobiology, drug metabolism, and biomaterials .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-HKLXJQGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Starting Materials and Precursor Synthesis
The synthesis typically begins with β-D-glucuronic acid, a naturally occurring uronic acid derived from glucose. The carboxylic acid group at position 6 is esterified to form the methyl ester, while hydroxyl groups at positions 2, 3, and 4 are acetylated. A critical challenge lies in achieving regioselective acetylation without modifying the anomeric hydroxyl group at position 1.
Key steps :
- Methyl ester formation : β-D-glucuronic acid is treated with methanol under acidic catalysis (e.g., HCl gas) to yield β-D-glucuronic acid methyl ester.
- Acetylation : The hydroxyl groups at positions 2, 3, and 4 are acetylated using acetic anhydride in pyridine. Excess reagent ensures complete protection, but selectivity is achieved through steric and electronic factors.
Selective Acetylation Strategies
The β-anomeric configuration (axial hydroxyl at position 1) reduces reactivity toward acetylation compared to equatorial hydroxyls, enabling partial protection. This phenomenon is leveraged in the following approaches:
Direct Acetylation of β-D-Glucuronic Acid Methyl Ester
- Conditions : Acetic anhydride (3 equiv), pyridine, 0–25°C, 12–24 hours.
- Yield : 70–85%, with minor over-acetylation at position 1 requiring chromatographic purification.
- Limitation : Requires careful stoichiometric control to avoid tetra-O-acetyl byproducts.
Partial Deacetylation of Tetra-O-acetyl Derivatives
A scalable method involves synthesizing tetra-O-acetyl-β-D-glucuronic acid methyl ester followed by selective deacetylation at position 1:
- Tetra-O-acetylation : β-D-glucuronic acid methyl ester is fully acetylated using excess acetic anhydride.
- Selective deprotection : The acetyl group at position 1 is hydrolyzed under mild basic conditions (e.g., NaHCO₃ in H₂O/THF, 0°C, 2 hours), yielding the tri-O-acetyl product.
- Yield : 80–90% after recrystallization from ethyl acetate/hexane.
Industrial-Scale Optimization
Green Chemistry Approaches
The patent CN110540559B highlights a solvent-recycling system using methyl tert-butyl ether (MTBE) and concentrated sulfuric acid, which minimizes waste. Though originally designed for brominated analogs, this framework is adaptable to acetylated derivatives:
This method achieves near-zero emissions by recycling MTBE and sodium sulfate byproducts.
Catalytic and Process Innovations
Analytical Characterization
Structural Validation
- NMR spectroscopy :
- Mass spectrometry : HRMS m/z 355.1132 [M+H]⁺ (calc. 355.1138 for C₁₃H₁₈O₁₀).
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid, while reduction can produce glucuronic alcohol derivatives.
Scientific Research Applications
Glycobiology
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is primarily utilized in glycobiology for the following purposes:
- Glycosylation Reactions : It serves as a glycosyl donor in the synthesis of glycosides and glycoconjugates. The acetyl groups protect the hydroxyl functionalities during these reactions, facilitating selective glycosylation processes .
- Studying Glycan Structures : This compound helps researchers investigate the structure and function of glycans in biological systems. Its derivatives can be used to analyze glycan-binding proteins and their interactions .
Pharmaceutical Research
In pharmaceutical research, this compound plays a crucial role in drug development:
- Drug Metabolism Studies : It is used to create glucuronides, which are important metabolites for understanding drug metabolism and pharmacokinetics. For instance, the synthesis of deoxyrhapontigenin-3-O-beta-D-glucuronide has been reported using this compound as a precursor .
- Therapeutic Applications : There is ongoing research into the therapeutic potential of glucuronides derived from this compound for treating various diseases due to their ability to enhance solubility and bioavailability of drugs .
Analytical Chemistry
The compound is also significant in analytical chemistry:
- Standard Reference Material : It is used as a standard reference material in various assays to ensure accuracy in glycan analysis and quantification techniques .
- Development of Assays : Researchers utilize it in developing biochemical assays that require specific glycan interactions or modifications .
Case Study 1: Synthesis of Glycosides
A study demonstrated the efficient synthesis of various glycosides using this compound as a glycosyl donor. The reactions were optimized to yield high purity products with minimal side reactions. This approach highlighted the compound's utility in creating complex carbohydrate structures necessary for biological studies .
Case Study 2: Drug Metabolism
In another study focusing on drug metabolism, researchers synthesized glucuronides from this compound to evaluate their pharmacokinetic profiles. The findings suggested that glucuronidation significantly altered the solubility and bioavailability of certain drugs, paving the way for improved therapeutic formulations .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, facilitating its transport and metabolism. The molecular targets include enzymes involved in carbohydrate metabolism, such as glucuronidases, which catalyze the hydrolysis of glucuronic acid derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Protecting Group Variations
2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester
- Structure: Benzoyl groups at 2,3,4-OH; α-anomeric configuration.
- Applications: Serves as a glycosyl donor in oligosaccharide synthesis. The bulky benzoyl groups enhance stereoselectivity but reduce solubility in polar solvents compared to acetylated analogs .
- Molecular Weight : Higher (568.65 g/mol) due to benzoyl groups .
- Key Difference : Benzoyl vs. acetyl groups influence reactivity and solubility. Benzoylated derivatives are preferred for solid-phase synthesis, while acetylated variants are more soluble in organic solvents .
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid, Methyl Ester
- Structure: 4-Nitrophenyl group at the anomeric position instead of a methyl ester.
- Applications : Acts as a chromogenic substrate for β-glucuronidases, enabling enzyme kinetics studies .
- Key Difference : The 4-nitrophenyl group acts as a leaving group, making it unsuitable for glycosylation but ideal for enzymatic assays .
Anomeric Configuration Variants
2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester
- Structure: α-anomeric configuration (CAS 72692-06-9).
- Applications : Used in glycosylation reactions where α-linkages are required. The α-form exhibits distinct reactivity in glycosyltransferase-mediated synthesis compared to the β-form .
- Stability: Similar storage requirements (-20°C) but may show faster hydrolysis under acidic conditions due to axial anomeric configuration .
Additional Protecting Groups and Derivatives
1,2,3,4-Tetra-O-acetyl-α-D-glucuronic Acid Methyl Ester
- Structure : Acetyl groups at all four hydroxyl positions (C1–C4).
- Applications : Used as a fully protected intermediate for synthesizing glycoproteins and glycan arrays. The additional acetyl group at C1 enhances stability but requires deprotection for further functionalization .
- Molecular Weight : 606.62 g/mol (C₁₆H₂₂O₁₂) .
2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronic Acid Methyl Ester
- Structure : Bromine atom at C1, replacing the hydroxyl group.
- Applications: A glycosyl donor (e.g., in Koenigs-Knorr reactions) due to the bromide leaving group, which facilitates nucleophilic displacement .
- Reactivity : More reactive than the parent compound, enabling faster glycosylation under mild conditions .
Conjugated and Functionalized Derivatives
Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester
Comparative Data Table
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 2,3,4-Tri-O-acetyl-β-D-glucuronic acid methyl ester | Acetyl (2,3,4), methyl ester (C6), β | C₁₃H₁₈O₁₀ | 334.28 | 73464-50-3 | Glycosylation, glycan synthesis |
| 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester | Benzoyl (2,3,4), α | C₃₅H₃₆O₇ | 568.65 | 4356-83-6 | Stereoselective oligosaccharide assembly |
| 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid, methyl ester | 4-Nitrophenyl (anomeric), β | C₂₀H₂₃NO₁₂ | 493.40 | sc-216975* | β-Glucuronidase substrate assays |
| 1,2,3,4-Tetra-O-acetyl-α-D-glucuronic acid methyl ester | Acetyl (1,2,3,4), α | C₁₆H₂₂O₁₂ | 606.62 | 1041134-15-9 | Glycoprotein mimetics, drug delivery |
| 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronic acid methyl ester | Bromine (C1), α | C₁₄H₁₉BrO₁₀ | 427.20 | MG292* | Reactive glycosyl donor |
*Catalog numbers from suppliers (Synthose, Santa Cruz Biotechnology).
Biological Activity
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS No. 10782914) is a derivative of glucuronic acid, a significant component in various biological processes. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₁₈O₁₀
- Molecular Weight : 306.28 g/mol
- Structure : The compound features three acetyl groups attached to the glucuronic acid backbone, which influences its solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have demonstrated the following activities:
- Antioxidant Activity : The compound exhibits radical scavenging properties, which can protect cells from oxidative stress. This has been explored through various assays, including DPPH and ABTS tests .
- Antimicrobial Activity : Research indicates that derivatives of glucuronic acid can inhibit the growth of certain bacteria and fungi. The mechanism involves disrupting microbial cell membranes .
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues, potentially benefiting conditions like arthritis or other inflammatory diseases.
Biological Activity Data Table
Antioxidant Potential
A study evaluated the antioxidant capacity of various glucuronic acid derivatives, including this compound. The results indicated a significant ability to scavenge free radicals compared to standard antioxidants like Trolox, with an EC50 value indicating effective concentration levels .
Antimicrobial Activity
In vitro tests against several bacterial strains showed that this compound had notable antimicrobial properties. It displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines in cultured macrophages. This suggests that it may be beneficial for treating chronic inflammatory diseases.
Cytotoxic Effects on Cancer Cells
The compound was tested on various cancer cell lines (e.g., PC-3 prostate cancer cells) where it induced apoptosis in a dose-dependent manner. This cytotoxic effect was linked to the activation of caspase pathways and increased ROS production within the cells .
Q & A
Q. How is the compound characterized structurally, and which analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substitution patterns. For example, H NMR reveals acetyl proton signals at δ 2.0–2.2 ppm and the methyl ester at δ 3.7 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., m/z 334.28 for [M+Na]) . X-ray crystallography may resolve ambiguous configurations in glycosidic linkages .
Advanced Research Questions
Q. How does this compound serve as a substrate analog in studying beta-glucuronidase kinetics?
- Methodological Answer : The acetyl-protected glucuronic acid moiety mimics natural substrates, enabling enzyme kinetic studies. Hydrolysis by beta-glucuronidase releases 4-nitrophenol, monitored spectrophotometrically at 405 nm. Michaelis-Menten parameters (, ) are calculated using Lineweaver-Burk plots, while inhibitor screening employs competitive assays with IC determination .
Q. What strategies improve stereoselectivity in glycosylation reactions using this compound?
- Methodological Answer : Trichloroacetimidate activation (e.g., BF-OEt as a catalyst) ensures beta-selectivity in glycosidic bond formation. Solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (-20°C to 25°C) are optimized to suppress side reactions. Monitoring via TLC (silica gel 60 F) and quenching with triethylamine stabilizes intermediates .
Q. How does the compound contribute to glycan microarray development for carbohydrate-protein interaction studies?
- Methodological Answer : The acetyl groups protect reactive hydroxyls during solid-phase synthesis of oligosaccharides. After deprotection (e.g., NaOMe/MeOH), the glycans are printed onto NHS-activated glass slides. Binding assays with fluorescently labeled lectins or antibodies quantify interactions, with data analyzed using microarray scanners and software like GenePix Pro .
Data Contradiction and Stability Analysis
Q. How do conflicting reports on the compound’s stability in aqueous buffers impact experimental design?
- Methodological Answer : While the methyl ester is stable in anhydrous organic solvents, hydrolysis occurs in aqueous media (pH >7). Conflicting stability data (e.g., half-life variability in PBS vs. Tris buffer) necessitate pre-experiment validation via LC-MS. Buffers are adjusted to pH 6.5–7.0, and reactions are conducted under inert atmospheres (N) to minimize degradation .
Q. What are the discrepancies in reported enzymatic hydrolysis rates, and how can they be resolved?
- Methodological Answer : Variability in values (e.g., 0.5–2.0 mM for beta-glucuronidase) may stem from enzyme source differences (microbial vs. mammalian). Standardizing enzyme units (e.g., 1 U = 1 µmol/min) and substrate purity (≥97%) reduces variability. Control experiments with known inhibitors (e.g., D-saccharic acid 1,4-lactone) validate assay conditions .
Application-Specific Methodologies
Q. How is the compound utilized in synthesizing flavonoid glucuronides for bioavailability studies?
- Methodological Answer : The acetylated glucuronide is coupled to flavonoid aglycones (e.g., kaempferol) via Koenigs-Knorr glycosylation. Deprotection with NH/MeOH yields the bioactive glucuronide, which is purified via reversed-phase HPLC (C18 column, 0.1% TFA/MeCN). Bioavailability is assessed using Caco-2 cell monolayers and LC-MS/MS quantification .
Q. What role does the compound play in probing glycosaminoglycan (GAG) biosynthesis pathways?
- Methodological Answer : As a UDP-glucuronic acid analog, it competitively inhibits glucuronosyltransferases in GAG chain elongation. Radiolabeled C-acetyl derivatives track incorporation into heparan sulfate using autoradiography. Knockdown studies (siRNA targeting GlcAT-I) complement pharmacological inhibition to dissect pathway contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
